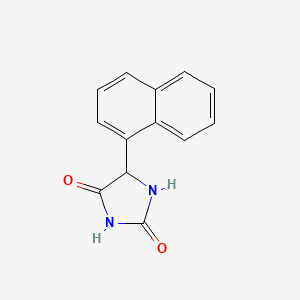

5-(Naphthalen-1-yl)imidazolidine-2,4-dione

Description

Properties

IUPAC Name |

5-naphthalen-1-ylimidazolidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c16-12-11(14-13(17)15-12)10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H,(H2,14,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRDDAGNPCRNSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3C(=O)NC(=O)N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90390003 |

Source

|

| Record name | 5-(1-naphthyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22706-10-1 |

Source

|

| Record name | 5-(1-Naphthalenyl)-2,4-imidazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22706-10-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(1-naphthyl)imidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90390003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(Naphthalen-1-yl)imidazolidine-2,4-dione

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-(Naphthalen-1-yl)imidazolidine-2,4-dione, a hydantoin derivative with significant potential in medicinal chemistry. The hydantoin scaffold is a privileged structure in drug discovery, known for its diverse pharmacological activities, including anticonvulsant, antiarrhythmic, and anticancer properties.[1][2][3] This document delves into the prevalent synthetic methodology, the Bucherer-Bergs reaction, offering a detailed mechanistic understanding, a step-by-step experimental protocol, and a thorough guide to the characterization of the final product. This guide is intended to equip researchers and drug development professionals with the necessary knowledge to efficiently synthesize and characterize this promising compound for further investigation.

Introduction: The Significance of the Hydantoin Scaffold

Hydantoins, chemically known as imidazolidine-2,4-diones, are five-membered heterocyclic compounds that have garnered considerable attention in the field of medicinal chemistry.[4][5] Their structural versatility, arising from multiple points for substitution, allows for the fine-tuning of their physicochemical and pharmacological properties.[1][2] The hydantoin core is a key feature in several clinically approved drugs, demonstrating its therapeutic relevance.[6] The incorporation of a naphthalene moiety at the 5-position introduces a lipophilic and sterically demanding group, which can significantly influence the biological activity of the molecule. The synthesis of 5-(Naphthalen-1-yl)imidazolidine-2,4-dione provides a valuable building block for the development of novel therapeutic agents.

The Bucherer-Bergs Reaction: A Cornerstone in Hydantoin Synthesis

The Bucherer-Bergs reaction is a classic and highly efficient multicomponent reaction for the synthesis of 5-substituted and 5,5-disubstituted hydantoins from aldehydes or ketones.[7][8][9] This one-pot synthesis involves the reaction of a carbonyl compound, an alkali metal cyanide (such as potassium or sodium cyanide), and ammonium carbonate.[7][8] The reaction is typically carried out in a polar solvent, such as aqueous ethanol, at elevated temperatures.[5][7]

Mechanistic Insights

The mechanism of the Bucherer-Bergs reaction is a well-established sequence of nucleophilic additions and intramolecular cyclization. The key steps are outlined below:

-

Cyanohydrin Formation: The reaction initiates with the nucleophilic attack of the cyanide ion on the carbonyl carbon of the aldehyde (1-naphthaldehyde in this case) to form a cyanohydrin intermediate.

-

Aminonitrile Formation: Ammonia, generated from the decomposition of ammonium carbonate, reacts with the cyanohydrin to produce an aminonitrile.

-

Carbamic Acid Formation: The aminonitrile then reacts with carbon dioxide, also from the decomposition of ammonium carbonate, to form a carbamic acid derivative.

-

Intramolecular Cyclization: The carbamic acid undergoes an intramolecular cyclization to yield a 5-imino-oxazolidin-2-one intermediate.

-

Rearrangement to Hydantoin: Finally, a rearrangement of the 5-imino-oxazolidin-2-one leads to the formation of the thermodynamically more stable 5-(Naphthalen-1-yl)imidazolidine-2,4-dione.

Experimental Protocol: Synthesis of 5-(Naphthalen-1-yl)imidazolidine-2,4-dione

This section provides a detailed, step-by-step methodology for the synthesis of the target compound via the Bucherer-Bergs reaction.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| 1-Naphthaldehyde | 156.18 | 7.81 g | 50 |

| Potassium Cyanide (KCN) | 65.12 | 6.51 g | 100 |

| Ammonium Carbonate ((NH₄)₂CO₃) | 96.09 | 19.22 g | 200 |

| Ethanol (95%) | - | 100 mL | - |

| Water | - | 100 mL | - |

| Concentrated Hydrochloric Acid (HCl) | - | As needed | - |

Caution: Potassium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Reaction Procedure

-

Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-naphthaldehyde (7.81 g, 50 mmol), potassium cyanide (6.51 g, 100 mmol), and ammonium carbonate (19.22 g, 200 mmol).

-

Solvent Addition: Add a mixture of 100 mL of 95% ethanol and 100 mL of water to the flask.

-

Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 60-70 °C) with continuous stirring. Maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form at this stage. Carefully and slowly add concentrated hydrochloric acid to the stirred mixture until the pH is acidic (pH ~2-3), which will cause the product to precipitate fully. This step should be performed in a fume hood as hydrogen cyanide gas may be evolved.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic salts.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as aqueous ethanol, to yield a crystalline solid.

Characterization and Data Interpretation

The structure and purity of the synthesized 5-(Naphthalen-1-yl)imidazolidine-2,4-dione should be confirmed by various spectroscopic techniques.

Spectroscopic Data

| Technique | Expected Peaks/Signals |

| ¹H NMR (DMSO-d₆) | δ ~10.8 (s, 1H, NH), ~8.5 (s, 1H, NH), ~8.2-7.5 (m, 7H, Ar-H), ~6.0 (s, 1H, C5-H) |

| ¹³C NMR (DMSO-d₆) | δ ~174 (C=O), ~157 (C=O), ~134-124 (Ar-C), ~58 (C5) |

| FTIR (KBr, cm⁻¹) | ~3200 (N-H stretch), ~1770 & ~1710 (C=O stretches), ~1600 (C=C aromatic stretch) |

| Mass Spec. (ESI-MS) | m/z [M+H]⁺ calculated for C₁₃H₁₀N₂O₂: 227.08 |

Note: The exact chemical shifts and peak positions may vary slightly depending on the solvent and instrument used.

Data Analysis

-

¹H NMR: The two distinct singlets in the downfield region are characteristic of the two N-H protons of the hydantoin ring. The complex multiplet in the aromatic region corresponds to the seven protons of the naphthalene ring. The singlet at around 6.0 ppm is a key signal for the proton at the 5-position of the hydantoin ring.

-

¹³C NMR: The two signals in the downfield region are indicative of the two carbonyl carbons of the hydantoin ring. The multiple signals in the aromatic region confirm the presence of the naphthalene ring, and the signal around 58 ppm corresponds to the C5 carbon.

-

FTIR: The broad peak around 3200 cm⁻¹ is characteristic of the N-H stretching vibrations. The two strong absorption bands around 1770 and 1710 cm⁻¹ are due to the symmetric and asymmetric stretching of the two carbonyl groups in the hydantoin ring.

-

Mass Spectrometry: The molecular ion peak will confirm the molecular weight of the synthesized compound.

Potential Applications in Drug Discovery

The 5-(Naphthalen-1-yl)imidazolidine-2,4-dione scaffold holds promise for various therapeutic applications. Hydantoin derivatives have been extensively studied for their anticonvulsant activity, and the introduction of the naphthalene group may modulate this effect.[10] Furthermore, the hydantoin core is present in anticancer and antimicrobial agents, suggesting that this compound could be a valuable starting point for the development of new drugs in these areas.[2][6] The lipophilic nature of the naphthalene ring may enhance membrane permeability and interaction with hydrophobic binding pockets of biological targets.

Conclusion

This technical guide has provided a comprehensive framework for the synthesis and characterization of 5-(Naphthalen-1-yl)imidazolidine-2,4-dione. The Bucherer-Bergs reaction stands out as a reliable and efficient method for the preparation of this and other 5-arylhydantoins. The detailed experimental protocol and characterization data presented herein will serve as a valuable resource for researchers in medicinal chemistry and drug development, facilitating the exploration of the therapeutic potential of this intriguing molecule.

References

Sources

- 1. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Multifunctional hydantoins: recent advances in optoelectronics and medicinal drugs from Academia to the chemical industry - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 4. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity – ScienceOpen [scienceopen.com]

- 5. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent applications of hydantoin in medicinal chemistry_Chemicalbook [chemicalbook.com]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. Bucherer-Bergs Hydantoin Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 9. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

Introduction: The Significance of the Hydantoin Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to the Chemical Properties of 5-(Naphthalen-1-yl)imidazolidine-2,4-dione

The imidazolidine-2,4-dione, commonly known as the hydantoin ring system, is a five-membered heterocyclic scaffold that holds a privileged status in medicinal chemistry.[1] Its derivatives are foundational to numerous clinically significant medications, demonstrating a vast spectrum of biological activities, including anticonvulsant, anti-cancer, antimicrobial, and antidiabetic properties.[1][2][3] The structural rigidity of the hydantoin ring, combined with its capacity for hydrogen bonding and potential for substitution at the N-1, N-3, and C-5 positions, makes it an ideal framework for the rational design of targeted therapeutics.

This guide focuses on the specific chemical properties of 5-(Naphthalen-1-yl)imidazolidine-2,4-dione . The incorporation of a bulky, lipophilic naphthalen-1-yl moiety at the C-5 position is a key structural feature. This substituent is anticipated to significantly influence the molecule's physicochemical properties, receptor-binding interactions, and metabolic profile compared to simpler alkyl or phenyl-substituted hydantoins. Understanding these properties is paramount for researchers engaged in the synthesis, characterization, and application of this compound in drug development programs.

Synthesis and Mechanistic Insight

The most direct and efficient method for the preparation of 5-substituted hydantoins from aldehydes is the Bucherer-Bergs reaction.[4][5][6] This multicomponent reaction offers a convergent and atom-economical pathway to the desired scaffold.[7][8]

Proposed Synthetic Pathway: The Bucherer-Bergs Reaction

The synthesis of 5-(Naphthalen-1-yl)imidazolidine-2,4-dione is achieved by reacting 1-naphthaldehyde with potassium cyanide (or sodium cyanide) and ammonium carbonate in a suitable solvent system, typically an aqueous-alcoholic mixture.[5][7]

Caption: Mechanism of the Bucherer-Bergs reaction.

The reaction proceeds through several key steps[5][7]:

-

Cyanohydrin Formation: Nucleophilic attack of the cyanide ion on the carbonyl carbon of 1-naphthaldehyde.

-

Aminonitrile Formation: Substitution of the hydroxyl group by an amino group, which is generated from the decomposition of ammonium carbonate.

-

Carbamic Acid Formation: The aminonitrile reacts with carbon dioxide, also from ammonium carbonate decomposition, to form a cyano-carbamic acid intermediate.

-

Cyclization and Rearrangement: Intramolecular cyclization occurs to form a 5-imino-oxazolidin-2-one, which then rearranges to the more stable hydantoin product.

Experimental Protocol: Synthesis via Bucherer-Bergs Reaction

This protocol is a representative procedure based on established methodologies for the Bucherer-Bergs reaction.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1-naphthaldehyde (10.0 g, 64.0 mmol), potassium cyanide (6.25 g, 96.0 mmol), and ammonium carbonate (24.6 g, 256 mmol).

-

Solvent Addition: Add a mixture of ethanol (75 mL) and water (75 mL).

-

Reaction Conditions: Heat the reaction mixture to 60-70 °C with vigorous stirring. The reaction is typically monitored by Thin Layer Chromatography (TLC) and allowed to proceed for 6-12 hours, or until the starting aldehyde is consumed.

-

Work-up: Cool the reaction mixture to room temperature and then place it in an ice bath. Carefully acidify the mixture to pH 6-7 with concentrated hydrochloric acid. This should be done in a well-ventilated fume hood due to the potential evolution of residual HCN gas.

-

Isolation: The product will precipitate as a solid. Collect the crude product by vacuum filtration and wash thoroughly with cold water.

-

Purification: Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to yield pure 5-(Naphthalen-1-yl)imidazolidine-2,4-dione.[9][10]

Physicochemical and Structural Properties

The introduction of the naphthalene ring imparts distinct properties to the hydantoin core. The C-5 position is a stereocenter, and this synthesis produces a racemic mixture.

| Property | Value | Source/Justification |

| Molecular Formula | C₁₃H₁₀N₂O₂ | Calculated |

| Molecular Weight | 226.23 g/mol | Calculated |

| Appearance | White to off-white crystalline solid | Predicted based on related compounds |

| Melting Point | >200 °C (Est.) | Predicted based on aromatic hydantoins |

| Solubility | Poorly soluble in water; Soluble in DMSO, DMF, hot ethanol | Predicted based on structure and general hydantoin properties[9][11] |

| pKa (N3-H) | ~8-9 (Est.) | The N3 proton is the more acidic proton due to delocalization over two carbonyls. |

| Chirality | Racemic mixture (contains one stereocenter at C5) | Bucherer-Bergs synthesis is not stereoselective. |

Spectroscopic Characterization: A Validating Framework

Unambiguous structural confirmation relies on a combination of spectroscopic techniques. The following data are predicted values based on the analysis of similar hydantoin and naphthalene structures.[11][12]

Caption: Workflow for spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure.[11][13]

¹H NMR (400 MHz, DMSO-d₆): Predicted Chemical Shifts

| Proton | Predicted δ (ppm) | Multiplicity | Notes |

|---|---|---|---|

| N1-H | ~8.5-9.0 | Broad singlet | Exchangeable with D₂O. |

| N3-H | ~10.5-11.0 | Broad singlet | More downfield and acidic than N1-H. Exchangeable with D₂O. |

| C5-H | ~5.5-6.0 | Singlet | Singlet attached to the chiral center. |

| Naphthalene-H | ~7.4-8.2 | Multiplet | Complex multiplet pattern characteristic of a 1-substituted naphthalene. |

¹³C NMR (100 MHz, DMSO-d₆): Predicted Chemical Shifts

| Carbon | Predicted δ (ppm) | Notes |

|---|---|---|

| C2 (C=O) | ~172-177 | Urea-like carbonyl, typically more deshielded. |

| C4 (C=O) | ~155-160 | Amide-like carbonyl. |

| C5 | ~60-65 | Methylene carbon attached to the naphthalene ring. |

| Naphthalene-C | ~122-135 | Aromatic carbons, including quaternary carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying key functional groups.[12] The two distinct carbonyl groups provide a clear signature.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Appearance |

| N-H Stretch | 3100 - 3400 | Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Sharp |

| C=O Stretch (C2) | 1750 - 1780 | Strong, sharp |

| C=O Stretch (C4) | 1700 - 1745 | Strong, sharp |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

Mass Spectrometry (MS)

MS confirms the molecular weight and can provide structural information through fragmentation analysis.

-

Ionization Mode: Electrospray Ionization (ESI) is recommended.

-

Expected Ion (Positive Mode): [M+H]⁺ at m/z 227.0764 (Calculated for C₁₃H₁₁N₂O₂⁺).

-

Expected Ion (Negative Mode): [M-H]⁻ at m/z 225.0618 (Calculated for C₁₃H₉N₂O₂⁻).

-

Key Fragmentation: A likely primary fragmentation pathway is the loss of the naphthalene moiety via cleavage of the C5-naphthalene bond.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound. Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a standard 5 mm NMR tube.[11]

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Parameters:

-

Pulse Program: Standard single pulse.

-

Number of Scans: 16-64, depending on concentration.

-

Relaxation Delay (d1): 2 seconds.

-

-

¹³C NMR Parameters:

-

Pulse Program: Standard proton-decoupled pulse program (e.g., zgpg30).

-

Number of Scans: 1024 or higher to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 2 seconds.

-

Reactivity and Potential for Derivatization

The chemical reactivity of 5-(Naphthalen-1-yl)imidazolidine-2,4-dione is centered around the hydantoin ring's nitrogen atoms and the C-5 stereocenter.

-

N-H Acidity and Alkylation: The N-H protons are acidic and can be deprotonated with a suitable base. The N3 proton is generally more acidic and reactive. This allows for selective N-alkylation or N-arylation, providing a straightforward method to modulate the compound's properties, such as solubility and lipophilicity, which is a common strategy in medicinal chemistry to improve pharmacokinetic profiles.[1]

-

Ring Stability and Hydrolysis: The hydantoin ring is generally stable under neutral conditions. However, under harsh acidic or basic conditions, it can undergo hydrolysis to open the ring, ultimately yielding the corresponding α-amino acid, α-(naphthalen-1-yl)glycine.[6][7]

-

Chirality: As the Bucherer-Bergs synthesis yields a racemate, chiral separation techniques (e.g., chiral HPLC or diastereomeric salt formation) would be necessary to isolate and study the individual enantiomers, which may exhibit different biological activities.

Conclusion and Future Outlook

5-(Naphthalen-1-yl)imidazolidine-2,4-dione is a structurally intriguing molecule that combines the pharmacologically validated hydantoin scaffold with the extended aromatic system of naphthalene. Its synthesis is readily achievable through the robust Bucherer-Bergs reaction, and its structure can be unequivocally confirmed using standard spectroscopic methods. The presence of reactive nitrogen centers and a key stereocenter at C-5 offers significant opportunities for further chemical modification and the development of a library of analogues. Given the diverse biological activities associated with both hydantoins and naphthalene-containing compounds[2][14][15], this molecule represents a promising starting point for drug discovery campaigns, particularly in the areas of oncology, neurology, and infectious diseases.

References

- BenchChem. (2025). Spectroscopic analysis comparison between hydantoin and thiohydantoin derivatives. BenchChem. [https://vertexaisearch.cloud.google.

- Talebian, G., et al. (n.d.). N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation. ACS Omega. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGy5EY_Je4OEnizyrgoyFjSvsILY0hMmTX5uuRQQImMV79vN3XbQ4GQOQKz-FmXzn2yLPMidItOfHMxYxVRmespbVMKXIw7bU_KAAA5qogsEDTxyV6PYTESgRg1ybnthLQ0mrsmfDsLVfVaWZqF]

- Brouwer, A. J., et al. (n.d.). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Labelled Compounds and Radiopharmaceuticals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHuQVAW0Tva6Akuqa6MqHsmJKw7q517OsKPdGj7ENECrKsiAbYYWLdBFAW5qLXFZjmeOXka_xj8SzRt8ESOmZZlPg4_xztLeihoPioTGPv-BGwOqLJQBktaRFKDy26xLXo5jH7mdn_euNgLYAo6cuuvv7gAp8B2VuCt0o2POtbrCCd8vBidZHvbNwgON-P1rbbe_CbM_ud7t9rq0Mte]

- ResearchGate. (2025). FTIR spectroscopic and quantum chemical studies on hydantoin. Request PDF. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVDPaURjI-NTtV2AeTZl85BIB97eTVV-UHKHfe0ff5kpVUKIkpu6NTL2GDDjWfqerVJwVlm8li2siNTm_S1MViYf6FUwkkZe0zXmJRj2cZ1w4jmzYKNjuHqRJsnPUQ5YKgAC8dcICNoqegxWkGVruAXEqfmqxOse95KIAa7twRaP4ADfHCRlXzZHjk62zk5F-Q5bdh2LPwyygEO-NnhgpkNCqzClv4A8qpiQ==]

- Bellucci, M. C., et al. (2019). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHf2G4hMAZPOBsl1ts1Cx6Hri9Pyqn6BmW2Wjjx9LCnBFf-qnMDh1hO5Vz4SsoicpPMxgp-KhVL1NeQ_zEZILyawkFuXV7AozRgT4srHo-3ceT5ekPgfd01MrVtDRCXoJ3bBG2zQIdN40PxzF_7]

- Bucherer-Bergs Reaction. (n.d.). Cambridge University Press. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHP6zmeU7DvF86XF42Yq5lMTnGYIQcxIaQgCbqBMReI2Me878M8442a0l061A9MyS_qK2oQdhgFdunBSE4OK8nf54CncO3Z_jJz4gzYH5E5B_BdQnctnXI4S-2SuT-l8SFCZiB3cbweyhyuHWvqfPJ9L9pkoaI3BeualcRNB8cH6yPlXdeFVjN2CP4zP2x46YHlpPgqh5Qo0Xi3aJ6scgsw51FBkNniEUHOR1ZtZYREpoTjVWUVhPNAXjgxVGms-NYnx3qLc4ocjdr1d8OGeG21Vr7PeP4E2PtK8gCfCrZHyySdv4s7aQ==]

- Wikipedia. (n.d.). Bucherer–Bergs reaction. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgp5LerZXktIu35fIZ8B25MRuBtxpzSOUtLZQVOruxFJPwBPAjCbxC3VV7o3gX_RSf_49frS_M3zvBWqYO1R7n4U6Uxz4Rs6PsqvetyZ2nWM9b5bY6yPLWXP0B_8JJJ42PacQzY3HmL6IQqhE_rRZlrtqVkoonsbU=]

- Alfa Chemistry. (n.d.). Bucherer-Bergs Reaction. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlQB-sV3MDNO72aGjPxH-9MYWYAGIwJ1WvVis5xlf7XP10RiMjd25_eQOTy-zt2IDzukidCrcQl-99a6AN9OAz3SBxGdzxFKfcPODGJeQlhKiGyBPpOeV4zSqzMwxrwjdvAN5ApnX5yT3JhdcntBVin7VVJZyyUS_NCCPZPvS8eg==]

- ResearchGate. (n.d.). Synthesis of hydantoins from aldehydes and ureas. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGr35nkjKkk-FTdxXTSLVUYjH8z54BFKkkgmhFHwSxEFuTG_8QZfpKnKJojxQ3p5cmd_AXXg0Z_7LvFJGgPDAQPZXhQSg9uWGi0XsWBwnoinDx4wnV11T3bNALJISCeVb9Nr6zz84vIMz_5QysAvxBr8XHEIZ6l-AgduwdkudfKyb8_v4lLqpyHAdpXlwjGzstncxbiN1KhkGuZ-pdhYUg=]

- ResearchGate. (n.d.). 1 H NMR spectra of compounds 4h and 5h in DMSO-d 6 in the region of 3.5-8.8 ppm. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHDC5RWgUI5nMNh5n6OKbM7szURIT2mBVbhJDFD1GOI1nCcMCj2MdXAkzMeLm2IOtSu9bjUkrl5EA9gmtZ6fWUfoMFtW8H10YtPudpTa8yvNPgyXd2C1FxEMnSNQOInDXC29dG9Xv4frxQam9HKB3_iq7_5n0hl4T5rXocmL2wufvlH-VXLcb8IRHCiW83mHoMLiX93c2Lo3BDT0pQYH4d_OOwB_v9vIQXnwwWv4MhzmPDspcbJAbRj8Q==]

- Semantic Scholar. (n.d.). THE BIOLOGICAL ACTIVITY OF 5, 5'-IMIDAZOLIDINE-2,4-DIONE DERIVATIVES. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZZ5vmkp8cTtruGxNeEfo2xARrff6kWRufoVk0Whe-oAElglbDhAMIwa7tzA4Bs53R4kEdR_X3EmSMjv1tPCSPtX1g1j-PJuPxf5MNEp3XfyzpuK-CtW33FoyMG0nSkPR0amitpXEB882ziYYNggTrDA9uAPqF_f3gjb95_Xn3kbHdmFDQHW52a5jDkgxUyG9TitAYn1UbjoyIaFLm81-XGdm_A9GnjnAP8v7E3H0spWb1maPB3AxUekSG1nrg7hLnprvyXFuH5B3M4lI=]

- Ambeed.com. (n.d.). Bucherer-Bergs Reaction. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFipn1Iyjo6D_rQ1dnFla1NsKklLPqTcLUUXEltgZSw7kq6C2-Vcm5pOAzryHibfxEvCdkH5vaq_4QjhACCkwHjbFCm1x4QLBJrrgQ4ycAAliON10ochQaIM8YgLGXlc06zlYXYeWhK0ZF9u2tYZ8vWKMlFHg==]

- Puterová, Z., et al. (2010). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFw1F4rCb8nctjo-t-NY7ldSJ-m6mOs9CaPjJW89lva9sCtzu1v0_LUJusEIlG5_0ctLKS47fOau-xuQ3Z9mrW1qDFB3vsytQSLJRhQ_oPK7E_pUCjCJwZIuBfHkacFxzh_OFDl8wvjtg6OfU=]

- Organic Chemistry Portal. (n.d.). Hydantoin synthesis. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEj-fD5FUr3c0VRp5AfuHjlgAc4DMLmbwEnf5F50SWqaUQswtp6hucM4SGFpJPMSKBDbB0jmqOW5zWfMwquYaBRRYlnWG3QOLva0BmL8KD7O6xQxy2oTxX6hsBWgS67W-VCK8uVijmSO_9ylwU7FPyQiDpBCmyFuLvig0zxD5JJnlruw==]

- Muhubhupathi, G., et al. (2025). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Asian Journal of Research in Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAaMrLJAj7Hx5gDvv8IODgXQ-Fb_a5mlT2_Fo_WxlrkJFsFJAy8_kgrbAlTzcM-hl5FD4UkdvTrx_0OPxDsL3kfUJEpZDlkw6V8aFV7r61_GGnwn5eKmaUlI3sX5rhVuB6Qq-WCGjvoNA7ZxzFljPQGFf__Vk-Fw==]

- Murray, J., et al. (n.d.). Facile one-pot synthesis of 5-substituted hydantoins. Electronic Supplementary Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdGuHvnyPEeNAaG6qFQb6wc-kyWrtJYccwWh_WavLCuCcCQuomzpFibPp9qVuwgLlvGe2gBGaNoEx2U8aEXcumQaScF62fcdqWuFFX9pMldEPAkevvh9HiZdGe70Hp5ePrIlIO_IHDhKgYpB53i6Rk-RTdmYw=]

- Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHKDf2oriDqdUkhfjg3F0c-_hQLksyFyQCAAqaIdKFXQL6oICVwD3LR06VHvifw77Te7lC3p8-qp4ftS3cSESUyQU1cUkeYTTyEuytg0vrZwK1auiQbPU5ke2_Z03DiBfVpjfKnqoUs9eecFkzOD3XE76ZxgMZLrFyQazXS3gsZgsIfIGJT1F8n]

- Cano, M., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsLWlZRIl7t4lx51H5iOBloGhnTYFjtyy39sFaIQlktD7q2yTpQ6bVr1ESHGplXvnUe-zvJK0e2-kq8bAIzlBZTtHawvZl-rNLEyxGf8Fsoi6Id1_aJ9O1fGb3dc88KcPsm_FLA3c=]

- Mohammadi, Z., et al. (2024). Green synthesis, in silico modeling, and biological evaluation of N-substituted (Z)-5-arylidene imidazolidine/thiazolidine-2,4-dione/4-thione derivatives catalyzed by Bu SO3H core–shell nanostructures. Scientific Reports. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEd4d3cnRJa9nysp8lkq3kWPALC1ULO-IKCN81qtX_jdyCYHQSBnKhYy0pAowKm0ku2QLXHoiRSttf_-5juCZwft6se-xAxkZcWsCwidGqTeJ2Q-PLQ_I-f9O4E5-gniSAHR1RmWn7Nh79EWtCz]

- Shaik, N. B., et al. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bulletin of Environment, Pharmacology and Life Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDwewZwzAGxr5nL6jy8LhF_S2O_cQ9AOSCq8nPa0_p6XRA-iBHPbnM0_j7ZBtaJ-0WweIvAk8Atds4zyoJirK5OgiyecT5XMP-Sl-pRrLBSXrVHk1p_9Ss4PIqAQ==]

- Cheng, Y., et al. (2025). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFatSZKRu5WDH9JaSGmdvdxrHJs8HDpFfKWbjvPPIJfYVEbR5AjhbbmcxL58cITW7x-Hl9cH-MPo_qgIKwmYqyR3vmVQUISF8PZ3N8EoTOkNAjn3Cd23SnxCzc26yMKPLA2zzji8wHBeydwQyAeOG-CLIPoiVrSDBRP2glo]

- Tan, Y. Y., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEyKYYlXBXfqJihlTA9FOyxWI9cd8du5iTVgLUMmJSdA8VahqvxPZz2rH4hUWdzGoCFqsTAcoSc80dWCACMFrWdnwlFm2GR1JYgoXcOjAJy_renyCTc1h3XqaFbZ-3Asi20zVcf5euEYWCwiRAStks7aEdymRbAgF7dxCAMUuOWlAvduIqP51HPquLTy_cAC24A0jaj97a5]

- Cheng, Y., et al. (2025). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFU1ugRuYea1vWWX5OKa7IFvPFSE12Apc0fhQjA5QpObo-5GYOLvLHbtLgbRXdfnO69flYQZ1q8BM4jTFJwvf626-mwzLXMuh85sl1gYnRBris1kb_zG3o1YTDvMyYN15G1jyraL1wYLiWLNxqO]

- Mohammed, M. N., et al. (2022). Synthesis of imidazolidine 2,4 – dione derivatives. ScienceScholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5fXLKqITlkeUkaOeUONxHNuEOqTlO2s1_lSH4yxN0dlhLV-zMwOYWqQJS4Dl5tTFL06j8BvLdbfI4BhUObxFzKDwTwHhWr_CLuugrUTL-OnT-7tV7xNC4G1K_Xu8G0S442XsM5vzSFa6qAXp8mGDxadhYW-BK3U0GNusNYMJSk9Vkuo2W_M_3GDFA]

- Manjarrés-Hernández, A., et al. (2014). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9x0rRbHNE5Ap-c_yOVEgcGlbgmXU1If_q_tWYaiah0cg7g6HalGFu6Imh3q4KrGgJWuRNfxgRLdsfZur_kMVitWpUptS6BppSOdeDxKByHLH2HlsmdxcMDt-8xc6KPNbFNw==]

- Trišović, N., et al. (n.d.). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFs6h9QcmkNbGxhcaRhUqCh8gh2C9RKZUW2uBgNc11xmwWNI_uJhIZRPd058mas0WMdwOct3gyAERiSo1HTlq8JQP7yC0jCW66wfpunW7eatIdJgOcXb3v3PRCK_SflcY3elPBVk0Vze4gAH50rvOOR3TSF_Bon2afihAq7VHMGtIY1vCD7lAgAZw==]

- ResearchGate. (n.d.). Fragments of 1 H NMR spectra of.... [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlzCWOin1juONF8jeZO90Fk4GsBud3LYJ9NEmo4GKOtYIAQ9Cwb-cgqiosfSyflw03jP0M_4wK-GXYKUqeXzxhM0IdXyRzxjQ9OF_luinvvS1ckLPTb9jug02QdY5ONBkFmsV2HdECNQsIMmARQ0JhOetoEOZAY3KPyFcGbNWcCw5F8jA1NSmJmwjew0YwT4my80p2QKrPHs6J7FbI6kiWZtFjjaMPk71eApT3tdovIETd50SeTkhSEa1TSCrt2dRrUQ==]

- MOLBASE. (n.d.). 5,5-di-naphthalen-2-yl-imidazolidine-2,4-dione. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtQBXwB_DKKnQYWaksekNvvew0pHElqGtkcgAnaq7m9EcxL9ATWCVR3gGXbipCFx2Es3eWysC3zZzaysG1PLpQGf2tErCKCbXrKZ8ZhiXlUjSH78uZ7iNXY1lQfLazNyhgJ0oV9vg=]

- Al-Juboori, A. M., et al. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Tikrit Journal of Pure Science. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrLybfJJrC8U8jpb6pQ0XBKtfJHZMZW5cC9ovoJ-W8XJ2c8H9AJ8tPqcA4YLBQOPnYugLx_FhV5UJxWbgWfgJwVv8UMpjdGKJW45H1HH8NouoJ1bKSdUH8eKKgj-epr_cr9PC3321mTNMoOA6BGmdj6na_MPlrRa02EftQ4z8kOPSACUrNHVU=]

- ResearchGate. (2025). The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFzT0CxTXt5ONyDXVbko0TXU6Q0lM-nP71o0SrJ78oTOaCIEJAqgyXRq-LKkhszD8tzg9GtO-GRlTixD7c42eg0jqkRdHj1oZPB8pUkjNpoz1lXhJnHTQS8jknCo4PHOpFmjL057ssgMga4BY_BObq31EdtbcUSPRFL7Mw-H5Q1MfqGPq6H8ZI24pSeryv6QgsNbv5VBcwl3w0XzPEhPBLkCXJ2v72M1TE9GXm2uX6CQ==]

- Manjarrés-Hernández, A., et al. (2014). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHgAaX1jjRfKZLBthGGIO0f5vsmNvUfPBqttVX9yErr9Q7O9BgZzU_JEMRPi3t0eohFGLwjO4Fv1_bS_HD9EOqfm7jlG4kwzUEZ-it066rzhkM6-887xJ9dDyBAvXHEHQa4suCGqX_L_JXzKQ=]

Sources

- 1. N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ajrconline.org [ajrconline.org]

- 3. researchgate.net [researchgate.net]

- 4. Bucherer-Bergs Reaction (Chapter 11) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Bucherer-Bergs Reaction [organic-chemistry.org]

- 9. rsc.org [rsc.org]

- 10. sciencescholar.us [sciencescholar.us]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. openmedscience.com [openmedscience.com]

- 14. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of 5-(Naphthalen-1-yl)imidazolidine-2,4-dione

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(Naphthalen-1-yl)imidazolidine-2,4-dione

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for 5-(Naphthalen-1-yl)imidazolidine-2,4-dione, a molecule of interest due to its hydantoin core, a privileged scaffold in medicinal chemistry.[1] This document outlines the theoretical basis and practical application of key analytical techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—for the unequivocal structural elucidation and characterization of this compound. Methodologies are presented with an emphasis on the causal reasoning behind experimental choices, ensuring both technical accuracy and practical insight for researchers in the field.

Introduction: The Structural and Chemical Landscape

5-(Naphthalen-1-yl)imidazolidine-2,4-dione belongs to the hydantoin class of heterocyclic compounds, which are renowned for their diverse biological activities, including anticonvulsant, antiarrhythmic, and antimicrobial properties.[1][2] The molecule's structure is a fusion of two key components: the planar, five-membered imidazolidine-2,4-dione ring and a bulky, aromatic naphthalene substituent at the C5 position. This unique combination dictates its physicochemical properties and presents a distinct spectroscopic fingerprint.

The naphthalene moiety, a polycyclic aromatic hydrocarbon, acts as a significant chromophore and introduces a complex set of proton and carbon signals in NMR spectra. The hydantoin ring provides characteristic vibrational modes from its dual carbonyl and N-H groups. Understanding the interplay between these two structural fragments is paramount for accurate spectral interpretation.

Caption: A generalized workflow for the comprehensive spectroscopic analysis of the title compound.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source can be used. For less volatile samples, or to obtain the intact molecular ion, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with Liquid Chromatography (LC-MS) or direct infusion is preferable.

-

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is recommended to obtain an accurate mass measurement of the molecular ion.

-

Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion. For structural information, a tandem mass spectrometry (MS/MS) experiment can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly sensitive to aromatic systems and conjugated π-electron systems.

-

Chromophore: The electronic spectrum of 5-(Naphthalen-1-yl)imidazolidine-2,4-dione will be dominated by the naphthalene chromophore. Naphthalene itself exhibits two characteristic absorption bands, a strong ¹Lₐ band and a weaker, fine-structured ¹Lₑ band. [3][4]* Expected Spectrum: The substitution of the hydantoin ring onto the naphthalene core will act as an auxochrome, causing a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene. [5]The spectrum, likely recorded in a solvent like ethanol or acetonitrile, is expected to show strong absorptions in the 220-320 nm range, characteristic of π → π* transitions within the aromatic system. [6] Table 4: Predicted UV-Vis Absorption Data

λₘₐₓ (nm) Transition Type Chromophore ~220-240 π → π* Naphthalene | ~270-320 | π → π* | Naphthalene |

Experimental Protocol: UV-Vis Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) in a quartz cuvette. The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU.

-

Blank Correction: Record a baseline spectrum using a cuvette containing only the solvent.

-

Sample Measurement: Place the sample cuvette in the spectrophotometer and record the absorption spectrum, typically over a range of 200-400 nm.

Conclusion

The structural characterization of 5-(Naphthalen-1-yl)imidazolidine-2,4-dione is achieved through the synergistic application of multiple spectroscopic techniques. NMR spectroscopy defines the precise C-H framework, IR spectroscopy confirms the presence of key functional groups, mass spectrometry verifies the molecular weight and formula, and UV-Vis spectroscopy characterizes the electronic properties of the aromatic system. By following the protocols and interpretative guidelines detailed in this guide, researchers can confidently and accurately elucidate the structure of this and related compounds, providing a solid analytical foundation for further studies in drug discovery and development.

References

- Cristiani, F., et al. (n.d.). HYDANTOIN DERIVATIVES. SYNTHESES AND INFRARED SPECTRA OF 5,5-DIMETHYLIMIDAZOLIDINES HAVING O, S OR SE ATOMS AT C-2 AND C-4.

- Ildiz, G. O., et al. (n.d.). Matrix Isolation Infrared Spectra and Photochemistry of Hydantoin. ResearchGate.

- (n.d.). The effect of substitution on the light absorption of naphthalene.

- (n.d.). UV/vis electronic absorption spectra of naphthalene (N), 1-naphthol.... ResearchGate.

- Al-Haideri, M. R., et al. (2017). New Imidazolidine-dione Derivatives: Synthesis, Characterization and Spectroscopic study. ResearchGate.

- (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Human Metabolome Database.

- (n.d.). Hydantoin - Optional[FTIR] - Spectrum. SpectraBase.

- (n.d.). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. MDPI.

- (2018). Synthesis and spectrometric study of some nucleophilic reactions of the antiepileptic molecule; 5,5-diphenyl imidazolidine-2,4-dione. Journal of University of Anbar for Pure Science, 12(1).

- (n.d.). Normalized UV-vis absorption spectra of the naphthalene derivatives in.... ResearchGate.

- (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. BEPLS.

- (n.d.). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PubMed Central.

- (n.d.). Naphthalene. PhotochemCAD.

- (n.d.). 137350-53-9 | 5-(Aminomethyl)imidazolidine-2,4-dione. ChemScene.

- (2019). UV-Visible Determination of Synthetic Compound 1-Phenyl Naphthalene and Extracted Plant Lignans Derivatives. ResearchGate.

- (n.d.). Hydantoin. Wikipedia.

- (n.d.). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Semantic Scholar.

- (n.d.). Technical Support Center: Interpreting Complex NMR Spectra of Imidazolidine-2,4-dione Derivatives. Benchchem.

- Mahmoud, M. A., et al. (2018). New molecules building between 5,5-diphenyl-imidazolidine-2,4-dione with many heterocyclic moieties and studying their antibacterial activities. ResearchGate.

- Djemgou, P. C., et al. (2010). 1H and 13C-NMR data of compounds 2 – 4. ResearchGate.

Sources

- 1. Hydantoin - Wikipedia [en.wikipedia.org]

- 2. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. PhotochemCAD | Naphthalene [photochemcad.com]

- 5. ias.ac.in [ias.ac.in]

- 6. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Guide to 5-(Naphthalen-1-yl)imidazolidine-2,4-dione: ¹H and ¹³C NMR Analysis

Executive Summary

This technical guide provides an in-depth analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 5-(Naphthalen-1-yl)imidazolidine-2,4-dione. As a molecule combining the medicinally significant hydantoin scaffold with a bulky naphthalenyl substituent, its precise structural characterization is paramount for applications in medicinal chemistry and drug development. This document serves as a predictive and interpretive resource for researchers, detailing the rationale behind chemical shift assignments, coupling patterns, and the experimental protocols required for robust data acquisition. The guide synthesizes fundamental NMR principles with spectral data from analogous structures to offer a reliable framework for the unequivocal identification and quality control of this compound.

Introduction

The imidazolidine-2,4-dione, commonly known as hydantoin, represents a "privileged scaffold" in medicinal chemistry. This heterocyclic core is foundational to a range of pharmaceuticals, most notably as anticonvulsant agents like phenytoin.[1][2] The biological activity of hydantoin derivatives is exquisitely sensitive to the nature and stereochemistry of the substituent at the C-5 position.

The subject of this guide, 5-(Naphthalen-1-yl)imidazolidine-2,4-dione, incorporates a sterically demanding and electronically complex naphthalene ring at this critical C-5 position. This structural feature is expected to significantly influence its conformational behavior and potential biological interactions. Therefore, unambiguous structural confirmation is a prerequisite for any further investigation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the structural elucidation of such organic molecules in solution. This guide presents a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound, providing scientists with the necessary tools to interpret experimental data with high confidence.

Molecular Structure and NMR Labeling Convention

To facilitate a clear and unambiguous discussion of the NMR spectra, a systematic numbering scheme for the proton and carbon atoms of 5-(Naphthalen-1-yl)imidazolidine-2,4-dione is essential. The structure and labeling convention used throughout this guide are presented below.

Caption: Labeled structure of 5-(Naphthalen-1-yl)imidazolidine-2,4-dione.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum provides critical information on the number of distinct protons, their chemical environment, and their connectivity through spin-spin coupling. The following predictions are based on a standard high-field instrument (e.g., 500 MHz) using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent. DMSO-d₆ is the solvent of choice as it effectively solubilizes the compound and is sufficiently non-protic to allow for the observation of the exchangeable N-H protons.[2]

| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale and Key Insights |

| H-1, H-3 | 10.5 - 11.5 / 8.0 - 9.0 | Singlet (s) / Singlet (s) | 1H / 1H | These two N-H protons of the hydantoin ring are expected to appear as distinct, broad singlets in the far downfield region.[3][4] Their deshielding is due to the electron-withdrawing effect of the adjacent carbonyl groups and hydrogen bonding with the DMSO solvent. They are readily exchangeable with D₂O, which can be used as a confirmation technique. |

| H-8' | 8.2 - 8.5 | Doublet (d) or Multiplet (m) | 1H | This proton is anticipated to be the most downfield of the naphthyl signals. This significant deshielding arises from a "peri-interaction," a through-space steric compression with the bulky hydantoin substituent at the C-1' position.[5] |

| H-2', H-4', H-5' | 7.8 - 8.2 | Multiplet (m) | 3H | These protons are in the ortho and peri positions relative to the point of attachment and other rings, leading to complex splitting patterns (doublets or doublet of doublets) in a crowded downfield region.[6] |

| H-3', H-6', H-7' | 7.4 - 7.7 | Multiplet (m) | 3H | These remaining aromatic protons will resonate as a complex, overlapping multiplet in the mid-aromatic range. Their precise assignment would require advanced 2D NMR techniques like COSY and HSQC. |

| H-5 | 5.3 - 5.8 | Singlet (s) | 1H | This methine proton is attached to the chiral center (C-5) and is significantly deshielded by the adjacent nitrogen (N-1) and the aromatic ring current of the naphthyl group. It is expected to be a sharp singlet, assuming no significant coupling to the N1-H proton.[7] |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum, typically recorded with proton decoupling, reveals the number of unique carbon environments in the molecule.

| Carbon Label | Predicted δ (ppm) | Rationale and Key Insights |

| C-2, C-4 | 170 - 176 / 155 - 158 | C-4 (Amide C=O): Expected to be the most downfield carbonyl signal. C-2 (Urea C=O): Flanked by two nitrogen atoms, this carbonyl carbon appears slightly upfield compared to the C-4 amide carbonyl.[2] |

| C-1', C-4a', C-8a' | 130 - 135 | These are the ten quaternary and protonated carbons of the naphthalene ring system. The quaternary carbons (C-1', C-4a', C-8a'), which bear no protons, will typically show lower intensity peaks. C-1', being directly attached to the hydantoin moiety, will be shifted accordingly.[5][6] |

| C-2' to C-8' (CH) | 120 - 130 | The seven protonated aromatic carbons will appear in this characteristic range. Their specific assignments require correlation spectroscopy (HSQC). |

| C-5 | 60 - 65 | This methine carbon, the chiral center, is shifted downfield due to its direct attachment to the electronegative nitrogen atom and the naphthyl ring.[4] |

Experimental Protocol for NMR Data Acquisition

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following represents a field-proven methodology for the characterization of 5-(Naphthalen-1-yl)imidazolidine-2,4-dione.

5.1. Sample Preparation

-

Accurately weigh approximately 10-15 mg of the dried compound directly into a clean, dry NMR tube.

-

Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9% D).

-

Add 5 µL of a tetramethylsilane (TMS) solution in DMSO-d₆ to serve as the internal chemical shift reference (δ = 0.00 ppm).

-

Cap the NMR tube and gently vortex or sonicate for 1-2 minutes until the sample is completely dissolved, ensuring a clear, homogenous solution.

5.2. Instrument Configuration and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., Bruker or Varian, ≥ 400 MHz) equipped with a broadband probe.

-

Temperature: Set and equilibrate the probe temperature to 25 °C (298 K).[8]

-

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse-acquire sequence.

-

Spectral Width: 16 ppm (-2 to 14 ppm).

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons, especially aromatic signals.

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled pulse-acquire (e.g., zgpg30).

-

Spectral Width: 240 ppm (-10 to 230 ppm).

-

Acquisition Time: ~1 second.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024-4096 scans to achieve adequate signal-to-noise.

-

5.3. Data Processing

-

Apply an exponential window function (line broadening of 0.3 Hz for ¹H; 1.0 Hz for ¹³C) to the Free Induction Decay (FID) signal.

-

Perform Fourier Transformation.

-

Carefully phase correct the resulting spectrum (zero- and first-order).

-

Apply a polynomial baseline correction.

-

Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Reference the ¹³C spectrum using the solvent peak of DMSO-d₆ (δ = 39.52 ppm).

-

Integrate the ¹H spectrum to determine the relative proton ratios.

Analytical Workflow Visualization

The end-to-end process, from sample handling to final structural confirmation, can be visualized as a logical workflow. This ensures that all critical steps are systematically addressed for reliable and robust analysis.

Caption: Standard workflow for NMR analysis and structural confirmation.

Conclusion

The ¹H and ¹³C NMR spectra of 5-(Naphthalen-1-yl)imidazolidine-2,4-dione are predicted to exhibit a rich set of characteristic signals that are fully consistent with its proposed structure. Key diagnostic features include two downfield, exchangeable N-H singlets, a highly deshielded peri-proton (H-8') in the aromatic region, a diagnostic methine singlet (H-5), and two distinct carbonyl carbon resonances. By following the detailed experimental protocol outlined in this guide, researchers can reliably acquire and interpret high-quality NMR data. This spectroscopic blueprint is an indispensable tool for confirming the identity, purity, and structural integrity of this compound, thereby supporting its advancement in discovery and development pipelines.

References

-

Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy. PMC - NIH. [Link]

- Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Source not available.

-

1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. [Link]

-

1H NMR (400 MHz, CDCl3) δ = - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

-

Carbon-13 nuclear magnetic resonance examination of naphthalene derivatives. Assignments and analysis of substituent chemical shifts. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity. PMC - NIH. [Link]

-

5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. MDPI. [Link]

-

13 C NMR spectra of (a) 2-naphthol, (b) bi-2-naphthol, and (c)... ResearchGate. [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Human Metabolome Database. [Link]

-

(PDF) New Imidazolidine-dione Derivatives: Synthesis, Characterization and Spectroscopic study. ResearchGate. [Link]

-

Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bulletin of Environment, Pharmacology and Life Sciences. [Link]

-

Table 3 . 1 H-NMR spectral data: the chemical shift values (δH, ppm)... ResearchGate. [Link]

- Proton NMR chemical shifts and coupling constants for brain metabolites. Source not available.

-

(PDF) Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines. ResearchGate. [Link]

- Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives

-

Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. PubMed Central. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

-

New imidazolidineiminothione derivatives: Synthesis, spectral characterization and evaluation of antitumor, antiviral, antibacterial and antifungal activities. European Journal of Medicinal Chemistry. [Link]

-

5-Isopropylimidazolidine-2,4-dione monohydrate. PMC - NIH. [Link]

-

5-(4-Hydroxyphenyl)imidazolidine-2,4-dione. PMC - NIH. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. bepls.com [bepls.com]

- 3. 5-METHYL-5-PHENYLHYDANTOIN(6843-49-8) 1H NMR [m.chemicalbook.com]

- 4. 5-Isopropylimidazolidine-2,4-dione monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Naphthalene(91-20-3) 13C NMR spectrum [chemicalbook.com]

- 7. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chiral Recognition of Hydantoin Derivatives Enabled by Tetraaza Macrocyclic Chiral Solvating Agents Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

FT-IR and mass spectrometry of 5-(Naphthalen-1-yl)imidazolidine-2,4-dione

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(Naphthalen-1-yl)imidazolidine-2,4-dione

Abstract

This technical guide provides a comprehensive analysis of 5-(Naphthalen-1-yl)imidazolidine-2,4-dione, a molecule built upon the pharmacologically significant hydantoin scaffold. As Senior Application Scientists, our goal is to move beyond mere data reporting and offer a foundational understanding of why specific analytical choices are made and how the resulting data are interpreted for unambiguous structural elucidation. We will explore the synergistic application of Fourier-Transform Infrared (FT-IR) Spectroscopy and High-Resolution Mass Spectrometry (HRMS), demonstrating how these orthogonal techniques provide a self-validating system for molecular characterization. This document is intended for researchers, scientists, and drug development professionals who require a practical and mechanistically grounded approach to the analytical chemistry of novel heterocyclic compounds.

Introduction: The Significance of the Hydantoin Scaffold

The imidazolidine-2,4-dione ring system, commonly known as hydantoin, is a privileged scaffold in medicinal chemistry. Molecules incorporating this five-membered cyclic ureide exhibit a wide range of biological activities and are foundational to several approved therapeutics, including anticonvulsant and antiarrhythmic agents like Phenytoin.[1][2][3] The derivatization of the hydantoin core, particularly at the C-5 position, allows for the modulation of its pharmacological profile. The subject of this guide, 5-(Naphthalen-1-yl)imidazolidine-2,4-dione, combines this proven heterocyclic core with a bulky, aromatic naphthalene substituent, creating a molecule of interest for further biological screening.

Accurate and definitive structural characterization is the bedrock upon which all subsequent biological and pharmacological studies are built. To this end, this guide details the application of two cornerstone analytical techniques:

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the key functional groups present in the molecule by probing their characteristic vibrational frequencies.

-

Mass Spectrometry (MS): To determine the precise molecular weight, confirm the elemental composition, and elucidate the molecular structure through controlled fragmentation analysis.

By integrating the findings from both methods, we can construct a highly confident and complete structural profile of the target compound.

Part I: Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is an indispensable technique for the rapid and non-destructive identification of functional groups. The method is based on the principle that covalent bonds in a molecule are not static; they vibrate at specific frequencies.[4] When infrared radiation is passed through a sample, energy is absorbed at frequencies corresponding to these vibrations, generating a unique spectral "fingerprint" of the molecule.[5]

Expertise in Practice: The Rationale for ATR FT-IR

For solid powder samples like 5-(Naphthalen-1-yl)imidazolidine-2,4-dione, Attenuated Total Reflectance (ATR) is the sampling technique of choice over traditional methods like KBr pellets. The causality is rooted in efficiency and data integrity: ATR requires minimal sample preparation, eliminates the potential for sample contamination from KBr, and provides excellent sample-to-sample reproducibility.

Experimental Protocol: ATR FT-IR

This protocol is designed to be a self-validating system, ensuring data quality at each step.

-

System Preparation: Ensure the FT-IR spectrometer has been powered on and has reached thermal equilibrium for stable operation.

-

Crystal Cleaning: Meticulously clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This step is critical to prevent cross-contamination from previous analyses.

-

Background Spectrum Acquisition: With the clean, empty ATR anvil in place, acquire a background spectrum.

-

Causality: This essential step measures the ambient atmosphere (CO₂, H₂O) and the instrument's intrinsic spectral response. This background is then automatically subtracted from the sample spectrum, ensuring that only the sample's absorptions are reported.

-

-

Sample Application: Place a small amount of the 5-(Naphthalen-1-yl)imidazolidine-2,4-dione powder onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Pressure Application: Lower the press arm to apply consistent pressure to the sample.

-

Causality: Adequate pressure ensures intimate contact between the sample and the ATR crystal, which is necessary for the evanescent wave to penetrate the sample and generate a strong, high-quality spectrum.

-

-

Sample Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Final Cleaning: Thoroughly clean the ATR crystal and anvil after the analysis is complete.

FT-IR Experimental Workflow Diagram

Caption: A step-by-step workflow for acquiring a reliable FT-IR spectrum using an ATR accessory.

Spectral Interpretation

The structure of 5-(Naphthalen-1-yl)imidazolidine-2,4-dione contains several key functional groups that give rise to characteristic absorption bands. The expected frequencies, based on established literature values for similar structures, are summarized below.[1][6][7][8]

| Frequency Range (cm⁻¹) | Vibration Mode | Functional Group Assignment | Expected Intensity |

| 3300 - 3150 | N-H Stretch | Imide N-H in the hydantoin ring | Medium, Broad |

| 3100 - 3000 | C-H Stretch | Aromatic C-H (Naphthalene) | Medium to Weak |

| 3000 - 2850 | C-H Stretch | Aliphatic C-H (C5-H in hydantoin ring) | Medium to Weak |

| 1780 - 1700 | C=O Stretch | Asymmetric & Symmetric stretch of the two imide carbonyls | Strong, Sharp (often two peaks) |

| 1600 - 1450 | C=C Stretch | Aromatic ring stretching (Naphthalene) | Medium, Sharp |

| 1400 - 1200 | C-N Stretch | Imide C-N bonds | Medium |

| 900 - 675 | C-H Bend | Aromatic C-H out-of-plane bending ("oop") | Strong |

Key Interpretive Insights:

-

N-H Region: The presence of a broad absorption band around 3200 cm⁻¹ is a strong indicator of the N-H group within the hydantoin ring. Its broadness is due to intermolecular hydrogen bonding in the solid state.

-

Carbonyl Region: This is the most diagnostic region. The hydantoin ring contains two carbonyl groups (C=O). Due to their electronic environment, they are expected to show strong, sharp absorptions between 1700 and 1780 cm⁻¹. Often, two distinct peaks or a broad, shouldered peak will appear, corresponding to the asymmetric and symmetric stretching modes. The exact positions provide insight into the ring strain and electronic effects of the substituents.[3]

-

Aromatic C-H vs. Aliphatic C-H: A key distinguishing feature is the position of the C-H stretching vibrations. The absorptions above 3000 cm⁻¹ are characteristic of C(sp²)-H bonds found in the naphthalene ring, while any absorptions below 3000 cm⁻¹ would correspond to the C(sp³)-H bond at the C5 position of the hydantoin ring.[4]

-

Fingerprint Region (< 1500 cm⁻¹): This region contains a complex series of absorptions from C-C and C-N stretching and various bending vibrations.[9] While difficult to assign individually, the overall pattern is unique to the molecule and serves as a literal "fingerprint" for identification when compared against a reference spectrum. The strong out-of-plane (oop) C-H bending bands from the substituted naphthalene ring are particularly prominent here.

Part II: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ionized molecules.[10] For structural elucidation, its ability to provide a precise molecular weight and to induce controlled fragmentation for piecing together the molecular puzzle is unparalleled.

Expertise in Practice: The Rationale for LC-ESI-HRMS

Our choice of Liquid Chromatography coupled with Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS) is deliberate.

-

Electrospray Ionization (ESI): ESI is a "soft" ionization technique that transfers molecules from solution to the gas phase as intact, charged ions with minimal fragmentation.[11][12] This is crucial for confidently identifying the molecular ion peak, which is the cornerstone of the analysis.

-

High-Resolution Mass Spectrometry (HRMS): HRMS instruments (like Orbitrap or TOF analyzers) measure m/z values with extremely high precision (typically to four or five decimal places). This allows for the calculation of a unique elemental formula, providing a powerful layer of confirmation that low-resolution instruments cannot.

-

Liquid Chromatography (LC): Coupling with LC ensures that the sample is purified immediately before entering the mass spectrometer, removing any potential impurities that could interfere with the analysis and suppress ionization.

Experimental Protocol: LC-ESI-HRMS

-

Sample Preparation: Prepare a dilute solution of 5-(Naphthalen-1-yl)imidazolidine-2,4-dione (approx. 1 µg/mL) in a suitable solvent system, typically a mixture of acetonitrile and water with 0.1% formic acid.

-

Causality: Formic acid is added to facilitate protonation of the analyte, promoting the formation of the positive molecular ion, [M+H]⁺, which is commonly observed for nitrogen-containing compounds.[13]

-

-

LC Separation: Inject the sample into an HPLC system equipped with a C18 column. Run a standard gradient elution from high aqueous content to high organic content to elute the compound.

-

Ionization: The eluent from the LC is directed into the ESI source of the mass spectrometer. A high voltage is applied to the nebulizer, creating a fine spray of charged droplets.

-

Desolvation: The charged droplets are passed through a heated capillary in a stream of nitrogen gas to evaporate the solvent, concentrating the charge until the analyte ions are ejected into the gas phase.[12][14]

-

Full Scan MS (MS1) Acquisition: The ions are guided into the mass analyzer, which scans a wide m/z range (e.g., 50-500 Da) to detect all ions, including the [M+H]⁺ of the target compound. The instrument is calibrated to ensure sub-ppm mass accuracy.

-

Tandem MS (MS/MS) Acquisition: In a separate or data-dependent experiment, the mass analyzer is programmed to isolate the [M+H]⁺ ion (the "precursor ion"). This isolated ion is then passed into a collision cell, where it collides with an inert gas (e.g., argon or nitrogen) to induce fragmentation. The resulting "product ions" are then analyzed in a second stage of mass analysis.[10]

LC-ESI-MS Experimental Workflow Diagram

Caption: The sequential workflow for structural analysis using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry.

Data Interpretation and Fragmentation Analysis

Molecular Formula: C₁₃H₁₀N₂O₂ Monoisotopic Mass: 238.0742 g/mol

1. High-Resolution Molecular Ion Peak: In positive ion mode ESI, the primary species observed will be the protonated molecule, [M+H]⁺.

-

Expected m/z: 238.0742 + 1.0078 (mass of H⁺) = 239.0820 The power of HRMS lies in measuring this value with high accuracy (e.g., 239.0818). This experimental mass can then be used to confirm the elemental formula, ruling out other possibilities with the same nominal mass.

2. Fragmentation Pathway Analysis (MS/MS): The fragmentation of hydantoin derivatives often involves cleavages within and around the heterocyclic ring.[15][16] The following pathway outlines the most probable fragmentations for the [M+H]⁺ ion of 5-(Naphthalen-1-yl)imidazolidine-2,4-dione.

| Precursor m/z | Proposed Fragment m/z | Neutral Loss | Formula of Loss | Proposed Fragment Structure |

| 239.0820 | 211.0871 | Carbon Monoxide | CO | Ion resulting from loss of a carbonyl group |

| 239.0820 | 196.0636 | Isocyanic Acid | HNCO | Ion from cleavage of the hydantoin ring |

| 239.0820 | 168.0657 | Urea | CH₄N₂O | Ion resulting from a more complex ring opening |

| 239.0820 | 154.0786 | Hydantoin | C₃H₄N₂O₂ | Naphthalen-1-ylmethaniminium ion |

| 239.0820 | 127.0548 | C₄H₃N₂O₂ | C₄H₃N₂O₂ | Naphthalene cation |

Fragmentation Pathway Diagram:

Caption: A proposed major fragmentation pathway for the [M+H]⁺ ion of 5-(Naphthalen-1-yl)imidazolidine-2,4-dione under CID conditions.

Key Interpretive Insights:

-

Loss of Isocyanic Acid (HNCO): The loss of 43 Da (HNCO) is a hallmark fragmentation for hydantoin and related ureide structures.[15] Its observation provides strong evidence for the presence of the imidazolidine-2,4-dione ring.

-

Formation of the Naphthalene Cation: The cleavage of the bond between the C5 of the hydantoin ring and the naphthalene moiety is highly probable. This can lead to the formation of a stable naphthalen-1-ylmethaniminium ion (m/z 154) or the naphthalene radical cation (m/z 127), which would likely be an abundant ion in the spectrum due to its aromatic stability.

Conclusion

The structural elucidation of 5-(Naphthalen-1-yl)imidazolidine-2,4-dione serves as an excellent case study in the power of a multi-technique analytical approach. FT-IR spectroscopy provides definitive evidence for the presence of the key functional groups—the imide N-H, the dual carbonyls, and the aromatic system. This is complemented and powerfully confirmed by high-resolution mass spectrometry, which provides an unambiguous elemental composition from the accurate mass of the molecular ion. Furthermore, tandem mass spectrometry (MS/MS) acts as a structural scalpel, allowing us to probe the molecular framework through controlled fragmentation and confirm the connectivity of the naphthalene and hydantoin moieties.

Together, these self-validating and orthogonal datasets provide an unshakeable foundation for the confident identification of the molecule, a critical and non-negotiable step in any drug discovery or chemical development pipeline.

References

-

Thevis, M., et al. (2008). Mass spectrometry of hydantoin-derived selective androgen receptor modulators. Journal of Mass Spectrometry. Available at: [Link]

-

Yousif, E., et al. (2010). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Rasayan Journal of Chemistry. Available at: [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. Available at: [Link]

-

LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Mostafa, A. A., et al. (2017). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. Available at: [Link]

-

Hulshof, J. A. M., et al. (2006). Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry. Journal of Chromatography B. Available at: [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Department of Chemistry. Available at: [Link]

-

Reyes-Melo, F., et al. (2012). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules. Available at: [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Available at: [Link]

-

Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A. Available at: [Link]

-

Al-Haideri, M. R., & Rasool, S. R. (2017). New Imidazolidine-dione Derivatives: Synthesis, Characterization and Spectroscopic study. International Journal of ChemTech Research. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Available at: [Link]

-

Semantic Scholar. (n.d.). SYNTHESIS OF SERIES OF DIFFERENT IMIDAZOLIDINE-2,4-DIONE DERIVATIVES AND EVALUATION OF THEIR ANTIMICROBIAL POTENTIAL. Available at: [Link]

-

Chemsrc. (n.d.). Imidazolidine-2,4-dione. CAS#:461-72-3. Available at: [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Available at: [Link]

-

Al-Juboori, A. A. J. (2018). Synthesis and spectrometric study of some nucleophilic reactions of the antiepileptic molecule; 5,5-diphenyl imidazolidine-2,4-dione. Journal of University of Anbar for Pure Science. Available at: [Link]

-

Shinde, P., et al. (2023). Synthesis, Characterization and Evaluation of Biological activity of 5, 5 - diphenyl imidazolidine - 2, 4 - dione. Bio-eco. Env. Poll. Sc.. Available at: [Link]

-

ResearchGate. (2011). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. Available at: [Link]

-

Lo, S. F., et al. (2004). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. The Hong Kong Medical Diary. Available at: [Link]

-

National Institutes of Health. (2020). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. National Center for Biotechnology Information. Available at: [Link]

-

MDPI. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank. Available at: [Link]

-

Chem Help ASAP. (2022). Common fragmentation mechanisms in mass spectrometry. YouTube. Available at: [Link]

-

LibreTexts Chemistry. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry. Available at: [Link]

Sources

- 1. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. bepls.com [bepls.com]

- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 5. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. ajchem-a.com [ajchem-a.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 12. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 13. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Mass spectrometry of hydantoin-derived selective androgen receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. raco.cat [raco.cat]

The Structural Elucidation of 5-(Naphthalen-1-yl)imidazolidine-2,4-dione: A Guide for Medicinal Chemists

Abstract

This technical guide provides a comprehensive overview of the synthesis and crystal structure of 5-(Naphthalen-1-yl)imidazolidine-2,4-dione, a molecule of significant interest in the field of drug discovery. The imidazolidine-2,4-dione (hydantoin) scaffold is a well-established pharmacophore present in numerous therapeutic agents, while the naphthalimide moiety is known for its diverse biological activities, including DNA intercalation.[1][2][3] The convergence of these two structural motifs in the title compound presents a compelling case for its investigation as a potential therapeutic agent. This document details a probable synthetic route, a rigorous protocol for single-crystal X-ray diffraction analysis, and an in-depth discussion of the resulting crystal structure. The insights presented herein are intended to guide researchers and scientists in the development of novel therapeutics based on this promising molecular framework.

Introduction: The Therapeutic Potential of Imidazolidine-2,4-dione and Naphthalimide Scaffolds

The imidazolidine-2,4-dione ring system is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including anticonvulsant, antidiabetic, and antiviral properties.[4][5][6][7] The versatility of this heterocyclic core allows for substitutions at various positions, enabling the fine-tuning of its biological profile. Similarly, naphthalimide-based compounds have garnered significant attention for their potent anticancer and anti-inflammatory activities, often attributed to their ability to interact with biological macromolecules.[1][2][3][8][9] The strategic combination of these two pharmacophores in 5-(Naphthalen-1-yl)imidazolidine-2,4-dione offers a unique opportunity to explore novel therapeutic avenues.

Synthesis and Crystallization

A plausible and efficient synthetic pathway to 5-(Naphthalen-1-yl)imidazolidine-2,4-dione involves a multi-component reaction, a strategy celebrated for its atom economy and operational simplicity.[10] This approach is followed by a carefully controlled crystallization process to obtain single crystals suitable for X-ray diffraction analysis.

Proposed Synthetic Pathway